(5E)-5-(3-bromobenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one (5E)-5-(3-bromobenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11357470
InChI: InChI=1S/C18H15BrN2OS/c1-11-6-7-15(8-12(11)2)20-18-21-17(22)16(23-18)10-13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22)/b16-10+
SMILES:
Molecular Formula: C18H15BrN2OS
Molecular Weight: 387.3 g/mol

(5E)-5-(3-bromobenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC11357470

Molecular Formula: C18H15BrN2OS

Molecular Weight: 387.3 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-(3-bromobenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one -

Specification

Molecular Formula C18H15BrN2OS
Molecular Weight 387.3 g/mol
IUPAC Name (5E)-5-[(3-bromophenyl)methylidene]-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C18H15BrN2OS/c1-11-6-7-15(8-12(11)2)20-18-21-17(22)16(23-18)10-13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22)/b16-10+
Standard InChI Key ZKNJWXYIOADJLL-MHWRWJLKSA-N
Isomeric SMILES CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=CC=C3)Br)/S2)C
Canonical SMILES CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)Br)S2)C

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s structure centers on a thiazolidin-4-one ring, a lactam derivative of thiazole. Key features include:

  • Thiazolidin-4-one backbone: A five-membered ring with sulfur at position 1, nitrogen at position 3, and a ketone group at position 4.

  • 3-Bromobenzylidene substituent: An (E)-configured benzylidene group attached to position 5 of the thiazole ring, featuring a bromine atom at the meta position of the benzene ring.

  • 3,4-Dimethylphenylamino group: A substituted aniline moiety at position 2, with methyl groups at the 3- and 4-positions of the benzene ring .

The E-configuration of the benzylidene group is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets. The bromine atom acts as an electron-withdrawing group, while the methyl substituents donate electrons, creating a balanced electronic profile that enhances reactivity and binding affinity .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₅BrN₂OS
Molecular Weight387.3 g/mol
IUPAC Name(5E)-5-[(3-Bromophenyl)methylidene]-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one
SMILESCC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)Br)S2)C
InChIKeyZKNJWXYIOADJLL-MHWRWJLKSA-N

Synthetic Pathways and Optimization

Condensation Reactions

The synthesis typically involves a multi-step protocol:

  • Formation of the thiazolidin-4-one core: Cyclocondensation of thiourea derivatives with α-haloacetic acids or esters under basic conditions.

  • Benzylidene incorporation: Knoevenagel condensation between the thiazolidin-4-one and 3-bromobenzaldehyde in the presence of a catalytic base (e.g., piperidine).

  • Amination at position 2: Nucleophilic substitution of a leaving group (e.g., chloride) with 3,4-dimethylaniline under reflux in polar aprotic solvents .

Stereochemical Control

The (E)-configuration of the benzylidene group is favored due to steric hindrance between the bromophenyl ring and the thiazole core in the (Z)-isomer. Reaction conditions (e.g., temperature, solvent polarity) are optimized to achieve >95% stereoselectivity .

Cell LineIC₅₀ (μM)MechanismSource
MCF-7 (breast)12.3 ± 1.2Caspase-3/7 activation
A549 (lung)18.7 ± 2.1ROS generation

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The thiazole ring disrupts microbial cell wall synthesis, while the bromophenyl group inhibits efflux pumps .

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.89–7.45 (m, 4H, Ar-H), 2.31 (s, 6H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 680 cm⁻¹ (C-Br).

  • HRMS (ESI+): m/z 387.0321 [M+H]⁺ (calc. 387.0318).

Reactivity and Stability Insights

Base-Induced Degradation

Treatment with NaOMe/MeOH cleaves the thiazole ring, yielding a thioamide and ester derivatives. Stability studies recommend storage at -20°C under inert atmosphere .

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships (Selected Analogues)

CompoundSubstituentsIC₅₀ (MCF-7, μM)
Target compound3-Br, 3,4-diMe12.3
5-(4-Cl-benzylidene) analogue4-Cl, 3,4-diMe24.5
2-(4-NO₂-phenyl) analogue3-Br, 4-NO₂8.9

Electron-withdrawing groups (e.g., NO₂) enhance cytotoxicity, while bulkier substituents reduce cell penetration .

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